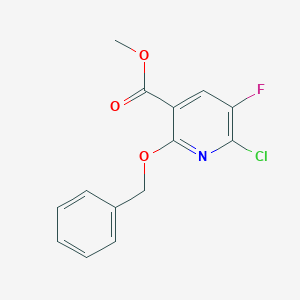
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(benzyloxy)-6-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution reactions can produce various substituted nicotinates.
Aplicaciones Científicas De Investigación
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(benzyloxy)-6-chloronicotinate
- Methyl 2-(benzyloxy)-5-fluoronicotinate
- Methyl 2-(benzyloxy)-6-chloro-4-fluoronicotinate
Uniqueness
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is unique due to the specific combination of substituents on the nicotinate core. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H11ClFNO3 |
|---|---|
Peso molecular |
295.69 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-fluoro-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H11ClFNO3/c1-19-14(18)10-7-11(16)12(15)17-13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
FJGOETRXXPTMJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1OCC2=CC=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


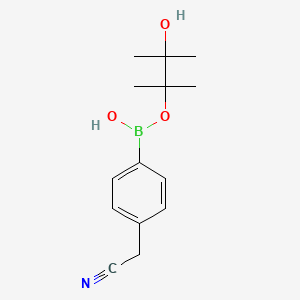

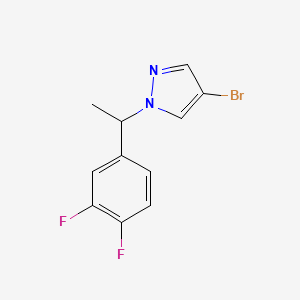



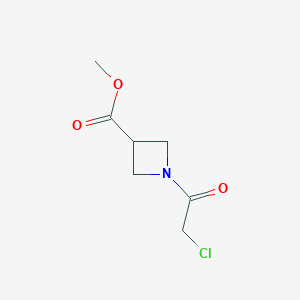
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
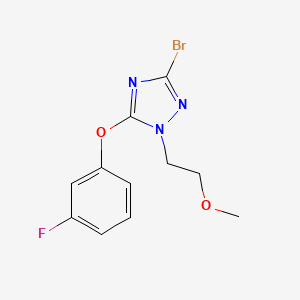
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
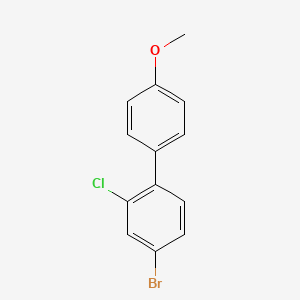
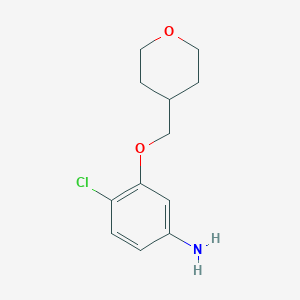
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)
